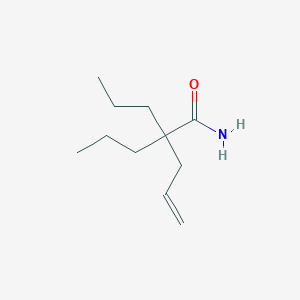

2,2-Dipropylpent-4-enamide

Description

Contextualization within Enamide Chemistry and Organic Synthesis

Enamides are a class of organic compounds that feature a nitrogen atom attached to a carbon-carbon double bond, with the nitrogen also being part of an amide group. beilstein-journals.org This structure imparts a unique reactivity profile. The electron-withdrawing nature of the acyl group on the nitrogen atom reduces the electron density of the double bond compared to enamines, making enamides more stable and easier to handle. beilstein-journals.orgacs.org However, they retain sufficient nucleophilicity to participate in a wide range of chemical transformations. researchgate.netrsc.org

Enamides are considered valuable and versatile building blocks in organic synthesis. acs.orgrsc.org Their balanced stability and reactivity allow for their use in various reactions, including:

Cyclization Reactions: Enamides can be used to construct N-heterocycles, which are common motifs in natural products and pharmaceutically active compounds. beilstein-journals.org

Coupling Reactions: They can participate in transition-metal-catalyzed cross-coupling reactions. researchgate.net

Asymmetric Hydrogenation: The double bond of enamides can be selectively hydrogenated to create chiral amines. beilstein-journals.org

Difunctionalization: Both carbons of the enamide double bond can be functionalized to introduce new substituents. jst.go.jp

The study of 2,2-Dipropylpent-4-enamide fits within this context as it represents a specific, functionalized enamide. Research into its synthesis and reactions contributes to the broader understanding and application of enamide chemistry.

Significance as a Molecular Scaffold and Synthetic Intermediate

A molecular scaffold is a core structure upon which other chemical moieties can be built. This compound serves as such a scaffold, primarily in the development of new analogues of Valproic Acid. researchgate.netgoogle.com VPA is a compound with a simple eight-carbon branched-chain fatty acid structure, which lends itself to extensive structural modification. researchgate.net

The significance of this compound as a synthetic intermediate lies in its dual functionality:

The Amide Group: The amide functionality can be hydrolyzed to a carboxylic acid or subjected to other transformations common to amides.

The Terminal Alkene: The pent-4-enyl group provides a reactive site for a variety of synthetic operations, such as addition reactions, oxidation, or metathesis, allowing for the introduction of diverse functional groups.

Research has focused on creating derivatives of VPA to explore structure-activity relationships. nih.govacs.org The unsaturated nature of compounds like this compound is a key area of investigation, with studies exploring how the presence and position of a double bond affect the molecule's properties. nih.govnih.gov

Overview of Research Trajectories in Enamide-Containing Compounds

The perception of enamides has evolved from being seen as relatively stable and unreactive to being recognized as highly versatile synthons. beilstein-journals.orgrsc.org Contemporary research trajectories for enamide-containing compounds, including specific structures like this compound, are increasingly sophisticated.

Key research directions include:

Development of Novel Synthetic Methods: Chemists are continuously developing more efficient and selective ways to synthesize enamides. This includes direct dehydrogenation of amides and metal-catalyzed hydroamidation of alkynes. researchgate.netorganic-chemistry.org

Tandem and Cascade Reactions: The unique reactivity of enamides is being exploited to design complex reaction sequences where multiple bonds are formed in a single operation, leading to rapid construction of intricate molecular architectures. beilstein-journals.org

Applications in Total Synthesis: Enamides are pivotal intermediates in the total synthesis of complex natural products, particularly alkaloids, due to their ability to undergo strategic cyclization reactions. beilstein-journals.org

Exploration of New Reactivity Modes: Research is ongoing to uncover new ways that enamides can react, for instance, by acting as radical acceptors or participating in photochemical reactions. researchgate.netorgsyn.org

The study of this compound is part of a larger effort to synthesize and evaluate novel VPA analogues, with the goal of understanding how structural modifications influence chemical and physical properties. researchgate.netacs.org

Data Tables

Table 1: Physicochemical Properties of this compound (Note: As this is a highly specific compound, experimental data is scarce. The following are computed properties based on its structure, similar to data found in chemical databases like PubChem for analogous structures.)

| Property | Value | Source |

| Molecular Formula | C11H21NO | - |

| Molecular Weight | 183.30 g/mol | - |

| IUPAC Name | This compound | - |

| Topological Polar Surface Area | 43.1 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

Table 2: Key Reactions in Enamide Chemistry (This table provides a general overview of reactions applicable to the enamide functional group present in this compound.)

| Reaction Type | Description | Significance |

| Hydroamidation of Alkynes | A metal-catalyzed addition of an amide N-H bond across a carbon-carbon triple bond to form an enamide. organic-chemistry.org | Provides direct, atom-economical access to enamides from readily available starting materials. organic-chemistry.org |

| Enamide Cyclization | Intramolecular reaction where the enamide double bond acts as a nucleophile to attack an electrophilic center, forming a cyclic structure. beilstein-journals.org | Crucial for the synthesis of N-heterocyclic compounds, including many natural products. beilstein-journals.org |

| Heck Reaction | A palladium-catalyzed coupling of the enamide with an aryl or vinyl halide. researchgate.net | Allows for the introduction of complex carbon substituents at the double bond. |

| Asymmetric Hydrogenation | The selective reduction of the enamide double bond using a chiral catalyst to produce an enantioenriched amine. beilstein-journals.org | A powerful method for synthesizing chiral building blocks for pharmaceuticals and fine chemicals. |

Structure

3D Structure

Properties

CAS No. |

65580-62-3 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

2,2-dipropylpent-4-enamide |

InChI |

InChI=1S/C11H21NO/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4H,1,5-9H2,2-3H3,(H2,12,13) |

InChI Key |

KVNDGTOBBZJLLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(CC=C)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 2,2 Dipropylpent 4 Enamide

Established Synthetic Routes for Enamides

The formation of the enamide moiety can be achieved through several distinct synthetic strategies. These routes often involve the creation of a carbon-nitrogen bond on a pre-existing double bond or the generation of a double bond adjacent to an existing amide nitrogen.

Electrophilic Amide Activation Protocols

A powerful and direct approach to enamide synthesis involves the electrophilic activation of amides, which facilitates the dehydrogenation of the N-alkyl group. organic-chemistry.orgacs.orgnih.govchemistryviews.orgacs.orgnih.gov This method circumvents the need for pre-functionalized substrates, offering a more atom-economical route. acs.orgchemistryviews.orgnih.gov

A notable protocol employs a combination of a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), and an electrophilic activating agent like triflic anhydride (B1165640) (Tf₂O). organic-chemistry.orgacs.orgnih.govchemistryviews.orgacs.orgnih.gov In a hypothetical synthesis of 2,2-dipropylpent-4-enamide, the corresponding saturated amide, N-pentyl-2,2-dipropylacetamide, would be the starting material. The reaction proceeds through the formation of an iminium triflate intermediate upon treatment with triflic anhydride. acs.orgdomainex.co.uk This intermediate enhances the acidity of the α-protons on the N-alkyl group, allowing the strong base to effect a deprotonation-elimination sequence, leading to the desired enamide. organic-chemistry.orgacs.orgdomainex.co.uk

This one-step N-dehydrogenation has been shown to be applicable to a broad scope of amide substrates, including both cyclic and acyclic systems. acs.orgnih.gov The reaction is typically carried out at low temperatures, such as -94 °C, in an ethereal solvent like diethyl ether. chemistryviews.org

Table 1: Key Reagents for Electrophilic Amide Activation

| Reagent | Role |

| Amide (e.g., N-pentyl-2,2-dipropylacetamide) | Starting Material |

| Triflic Anhydride (Tf₂O) | Electrophilic Activator & Oxidant |

| Lithium Hexamethyldisilazide (LiHMDS) | Strong, Non-nucleophilic Base |

| Diethyl Ether (Et₂O) | Solvent |

Transition Metal-Catalyzed Coupling Reactions for Enamide Formation

Transition metal catalysis, particularly with palladium, offers a versatile and mild approach to C-N bond formation for the synthesis of enamides. organic-chemistry.orgacs.orgorganic-chemistry.orgthieme-connect.comthieme-connect.comthieme-connect.com These methods typically involve the coupling of an amide with a vinyl electrophile.

A well-established method involves the palladium-catalyzed coupling of amides with enol triflates or tosylates. organic-chemistry.orgacs.orgorganic-chemistry.orgthieme-connect.comthieme-connect.com For the synthesis of this compound, the required precursors would be 2,2-dipropylacetamide and the enol triflate or tosylate of pent-4-en-2-one.

These reactions are typically carried out in the presence of a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a phosphine (B1218219) ligand (e.g., Xantphos or a biphenyl (B1667301) ligand), and a base like cesium carbonate (Cs₂CO₃). organic-chemistry.orgacs.orgorganic-chemistry.org The reaction conditions are generally mild, often proceeding at temperatures ranging from room temperature to 50 °C in a solvent like dioxane. acs.org This method is attractive due to the ready availability of enol triflates and tosylates, which can be prepared from the corresponding ketones. thieme-connect.com The scope of this reaction is broad, accommodating a variety of amides and carbamates. organic-chemistry.orgorganic-chemistry.org

Table 2: Typical Conditions for Palladium-Catalyzed Enamide Synthesis

| Component | Example | Role |

| Palladium Source | Pd₂(dba)₃ | Catalyst |

| Ligand | Xantphos, Biphenyl Ligands | Stabilizes and activates the catalyst |

| Base | Cs₂CO₃ | Amide deprotonation |

| Solvent | Dioxane | Reaction medium |

| Substrates | Enol Triflate/Tosylates and Amides | Coupling partners |

Oxidative amidation provides another avenue for enamide synthesis, involving the direct coupling of an amide with an olefin in the presence of an oxidant. nih.govresearchgate.netacs.orgresearchgate.netcapes.gov.br Palladium catalysts are also frequently employed in these transformations.

In a potential application to synthesize this compound, 2,2-dipropylacetamide could be reacted with a suitable conjugated olefin under oxidative conditions. For instance, a Pd/Cu cocatalyst system under an oxygen atmosphere has been used to produce Z-enamides with high stereoselectivity. nih.govacs.org The notable preference for the Z-isomer is often attributed to the formation of an intramolecular hydrogen bond between the amido proton and a carbonyl oxygen in a key intermediate. nih.govresearchgate.netacs.org Additives like phosphine oxides can enhance reaction efficiency. nih.gov This method is advantageous as it starts from readily available olefins.

Direct Dehydrogenation of Amides

The direct dehydrogenation of saturated amides to their corresponding enamides is an atom-economical and highly desirable transformation. organic-chemistry.orgacs.orgnih.govwiley.com While electrophilic activation protocols can be considered a form of direct dehydrogenation, other methods, such as those employing photoredox catalysis, have also been developed. wiley.com

A light-driven, acceptorless cooperative catalysis system using a hydrogen atom transfer (HAT) photocatalyst and a cobaloxime complex as a β-hydride elimination agent has been reported for the dehydrogenation of aliphatic amides. wiley.com This method features mild reaction conditions and broad functional group tolerance. wiley.com Applying this to N-pentyl-2,2-dipropylacetamide could potentially yield this compound.

Reactions Involving Allenamides as Precursors

Allenamides, which contain a C=C=C-N moiety, are versatile building blocks that can be converted into enamides. nih.govacs.orgrsc.orgnih.govresearchgate.net These reactions often involve the regioselective addition of a nucleophile to the allene (B1206475) system.

For example, a gold-catalyzed nucleophilic addition of electron-rich aromatic and heteroaromatic compounds to an allenamide has been developed. nih.govacs.org While not directly applicable to the synthesis of the alkyl-substituted this compound, this highlights the potential of allenamides as enamide precursors. More relevant to the target compound would be hydrofunctionalization reactions. For instance, hydroamination of allenamides with anilines under gold catalysis can stereoselectively produce E-enamides. nih.gov The regioselectivity of nucleophilic addition to allenamides is a key consideration in these synthetic strategies. acs.org

Novel and Emerging Synthetic Strategies for this compound and Derivatives

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of enamides, including the specific target, this compound. These novel strategies often offer improved efficiency, stereoselectivity, and the ability to construct complex molecular architectures.

Enamide-Based Cyclization Reactions for Nitrogen Heterocycles

Enamides are valuable synthons in cyclization reactions to form various nitrogen-containing heterocyclic structures, which are prominent motifs in natural products and pharmaceuticals. beilstein-journals.orgnih.gov The dual reactivity of enamides, acting as nucleophiles and their corresponding iminium ions as electrophiles, allows for a range of cyclization pathways. beilstein-journals.orgnih.gov

A powerful strategy for constructing cyclic systems involves the cycloisomerization of enamide-ynes. beilstein-journals.org This reaction can be catalyzed by transition metals, such as gold or platinum, which activate the alkyne to function as an electrophile. beilstein-journals.orgnih.gov The enamide moiety then acts as the nucleophile, initiating the cyclization. For instance, a gold-catalyzed enamide–alkyne cycloisomerization has been utilized to create tricyclic cores from bicyclic decahydroquinoline (B1201275) motifs. researchgate.net In a specific example, the enamide–alkyne cycloisomerization of a bromo-substituted alkyne proceeded through a 5-endo-dig cyclization to yield a tricyclic compound. beilstein-journals.org This was followed by a regioselective intramolecular reductive Heck reaction to form an azepane ring. beilstein-journals.org Ruthenium catalysts have also been employed for the cycloisomerization of N-acyl-N-vinyl-2-silylalkynylaniline derivatives to produce 2,3-disubstituted indoles. acs.org

While a direct application to this compound is not explicitly detailed in the literature, a hypothetical precursor could be designed where an alkyne is tethered to the enamide nitrogen or one of the propyl groups. Activation of the alkyne would then lead to an intramolecular cyclization, forming a heterocyclic derivative of the parent compound.

[3 + 2] annulation reactions involving enamides are an emerging area with significant potential for constructing five-membered rings. beilstein-journals.orgbeilstein-journals.org These reactions offer a modular approach to complex molecules. beilstein-journals.org For example, cobalt(III)-catalyzed [3 + 2] oxidative annulation of enamides with alkynes has been developed for the synthesis of pyrroles under mild conditions. rsc.org This reaction tolerates a wide range of functional groups and can proceed at room temperature. rsc.org Similarly, copper-catalyzed [3+2] annulation of exocyclic sulfonyl enamides with 1,4-benzoquinone (B44022) esters provides access to N,O-spiroketals and spiroketals. researchgate.netnih.govresearcher.life

Polycyclization strategies often leverage the reactivity of enamides in tandem sequences to build multiple rings in a single operation. These reactions are highly effective for constructing both fused and bridged ring systems. beilstein-journals.orgnih.gov

Stereoselective and Enantioselective Synthesis

Controlling the stereochemistry of the enamide double bond is crucial, and several methods have been developed to achieve this.

A palladium-catalyzed hydroamidation of electron-deficient terminal alkynes with amides offers a stereoselective route to Z-enamides. organic-chemistry.orgnih.gov The selectivity is attributed to an intramolecular hydrogen bond between the amido proton and a carbonyl group in the alkyne, which stabilizes the Z-isomer of the vinyl-palladium intermediate. organic-chemistry.orgnih.gov This method is notable for its mild conditions and broad substrate scope. organic-chemistry.org

Another approach is the Peterson olefination, which provides rigorous control over the enamide double bond stereochemistry. organic-chemistry.orgacs.org This multi-step sequence involves the epoxidation of a vinylsilane, nucleophilic ring-opening with sodium azide, reduction of the azide, and a one-pot N-acylation/Peterson elimination. organic-chemistry.orgacs.org This process is highly versatile and proceeds under mild, aprotic, and basic conditions. organic-chemistry.org

A metal-free method for the stereoselective synthesis of functionalized enamides involves a DABCO-mediated cascade reaction of alkenes. This process includes an aza-Michael addition, α-bromination, elimination, and a Morita–Baylis–Hillman type reaction. rsc.org

| Method | Catalyst/Reagent | Key Feature | Stereoselectivity |

| Hydroamidation | Pd(OAc)₂, TFA, NaOAc | Mild conditions, broad scope | Z-enamides from primary amides |

| Peterson Reaction | Vinylsilanes, NaN₃, KOtBu | Wide applicability, aprotic conditions | High control over E or Z isomers |

| Cascade Reaction | DABCO | Metal-free | Regio- and stereoselective |

Tandem and Cascade Reaction Sequences

A gold(I)-catalyzed tandem reaction of primary amides and propargyl aldehydes leads to the stereocontrolled synthesis of enamides. organic-chemistry.org This process involves an amide addition followed by a Meyer-Schuster rearrangement. organic-chemistry.org The stereochemistry of the resulting enamide can be controlled by the choice of solvent and the addition of a catalytic amount of acid. organic-chemistry.org

Tandem reactions of tertiary enamides have been used to construct complex fused N-pentacyclic skeletons, such as those found in Erythrina alkaloids. nih.gov These reactions typically involve a nucleophilic addition of the enamide followed by the trapping of the resulting acyliminium ion. nih.gov Another example is the tandem Heck reaction of tertiary enamides to produce trans-2,5-disubstituted-3-pyrroline derivatives. sioc-journal.cn

Precursor Design and Derivatization Strategies for this compound

The synthesis of this compound can be achieved through the hydrolysis of a suitable precursor. One documented method involves the use of 2,2-dipropyloctanamide as a starting point, which is then subjected to a series of reactions to introduce the pent-4-enamide (B1609871) moiety. A more direct precursor, dipropylamide 52, has been used, which upon treatment with a mixture of trifluoroacetic acid and water, yields this compound 53. whiterose.ac.uk

Derivatization strategies for this compound could involve modifications at several positions:

The Amide Nitrogen: The N-H bond can be substituted to create tertiary enamides, which are valuable in various cyclization and tandem reactions. nih.govsioc-journal.cn

The Alkene: The terminal double bond can undergo a variety of transformations, such as hydroboration-oxidation to introduce a hydroxyl group, or olefin metathesis to extend the carbon chain.

The Propyl Groups: While generally less reactive, functionalization of the propyl chains could be achieved through radical halogenation followed by nucleophilic substitution, although this may lack selectivity.

Mechanistic Investigations of Reactions Involving 2,2 Dipropylpent 4 Enamide

Fundamental Reaction Mechanisms

The reactivity of 2,2-Dipropylpent-4-enamide is dictated by the interplay of its constituent functional groups: the enamide system and the N-allyl group. Enamides are recognized as versatile reactants in various chemical settings, including transition-metal catalysis and photochemistry. nih.gov Their electronic nature, characterized by the delocalization of the nitrogen lone pair into the double bond, renders them more stable than enamines but still capable of engaging in a rich array of reactions. beilstein-journals.org

Nucleophilic Addition Pathways, Including SN2 Reactions

Enamides are considered amphiphilic synthons, capable of reacting as both nucleophiles and electrophiles. beilstein-journals.org The electron-withdrawing acyl group reduces the nucleophilicity of the enamide double bond compared to enamines. beilstein-journals.org However, the lone pair of electrons on the nitrogen atom enhances the electron density of the alkene, allowing it to act as a nucleophile in the presence of a suitable electrophile. beilstein-journals.org This nucleophilic addition to an electrophile results in the formation of an electrophilic iminium species, which can then undergo further reactions. beilstein-journals.org

The term SN2 (bimolecular nucleophilic substitution) describes a concerted reaction mechanism where a nucleophile attacks an electrophilic center, and a leaving group departs simultaneously. ucsd.eduorganic-chemistry.org This process is characterized by a "backside attack," where the nucleophile approaches the carbon atom at an angle of 180° relative to the leaving group. masterorganicchemistry.com A key consequence of this geometry is the inversion of stereochemical configuration at the electrophilic carbon. ucsd.edumasterorganicchemistry.comlibretexts.org While SN2 reactions typically involve saturated carbon centers, the principles can be considered for the alkyl groups of this compound under specific conditions. However, the more prominent nucleophilic pathway for this molecule involves the enamide's C=C double bond.

| Reaction Type | Description | Key Intermediate | Relevance to this compound |

|---|---|---|---|

| Enamide Nucleophilic Addition | The π-bond of the enamide attacks an electrophile (E+). | Iminium Ion | A primary reaction pathway, activating the molecule for subsequent transformations. beilstein-journals.org |

| SN2 Reaction | A concerted, single-step substitution reaction involving a backside attack by a nucleophile. libretexts.org | Trigonal Bipyramidal Transition State ucsd.edu | Potentially applicable to the alkyl substituents, but less common than reactions at the enamide core. |

Cycloaddition Reactions (e.g., [2+2] and [4+2] Cycloadditions)

Cycloaddition reactions are powerful tools for forming cyclic compounds, and enamides are competent substrates for these transformations. acs.orgnih.govwikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org

[4+2] Cycloadditions: The Diels-Alder reaction, a [4+2] cycloaddition, is a well-established reaction for enamides. acs.orgwikipedia.org In this process, the enamide can act as the dienophile (a 2π-electron component) reacting with a conjugated diene (a 4π-electron component) to form a six-membered ring. researchgate.net Inverse-electron-demand Diels-Alder reactions involving enamides are also known. acs.org

[2+2] Cycloadditions: These reactions involve two 2π-electron systems to form a four-membered ring. researchgate.netunina.it Enamides have been shown to undergo [2+2] cycloadditions with reactants like arynes. acs.org These reactions can be initiated thermally or photochemically. libretexts.org While thermal [4+2] cycloadditions are generally allowed by orbital symmetry rules, thermal [2+2] cycloadditions are often forbidden and proceed through non-concerted, stepwise mechanisms. wikipedia.orgmdpi.com Some enzymes have been found to catalyze competing [2+2] and [4+2] cycloadditions. nih.gov

| Cycloaddition Type | Electron System | Typical Reactant for Enamide | Resulting Structure |

|---|---|---|---|

| [4+2] Diels-Alder | 4π + 2π | Conjugated Diene | Six-membered ring researchgate.net |

| [2+2] Cycloaddition | 2π + 2π | Alkene, Aryne | Four-membered ring acs.orgmdpi.com |

| [3+2] Dipolar Cycloaddition | 3-atom-π-system + 2π | 1,3-Dipole (e.g., Nitrone, Azide) | Five-membered ring wikipedia.org |

Intramolecular Rearrangements and Pericyclic Processes

Pericyclic reactions are concerted chemical reactions that proceed through a single cyclic transition state. msu.eduslideshare.net They are characterized by a reorganization of bonding electrons and are often highly stereospecific. msu.edu The structure of this compound, containing an N-allyl group, makes it a prime candidate for specific types of pericyclic rearrangements.

Sigmatropic rearrangements involve the migration of a sigma bond across a conjugated system. unina.itethz.chscribd.com A key example relevant to this compound is the 3-aza-Cope rearrangement, a nih.govnih.gov-sigmatropic shift that is known to occur in N-allyl enamines. acs.org This process would involve the reorganization of the N-allyl enamide system.

Furthermore, the isomerization of N-allyl amides to their corresponding enamides is a well-documented rearrangement, often catalyzed by transition metals like iron pentacarbonyl. researchgate.net Mechanistic studies of these isomerizations suggest they can proceed through an iron-hydride pathway involving steps of alkene insertion and β-hydride elimination. researchgate.net

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species formed during a reaction is crucial for elucidating its mechanism. For reactions involving this compound, several key intermediates have been proposed based on studies of related systems.

Characterization of Zwitterionic and Biradical Intermediates

While many pericyclic reactions like the Diels-Alder are concerted, some cycloadditions proceed through stepwise mechanisms involving discrete intermediates. mdpi.com The formation of these intermediates is particularly common in [2+2] cycloadditions.

Zwitterionic Intermediates: In reactions between an electron-rich alkene (like an enamide) and an electron-poor alkene, a zwitterionic (dipolar) intermediate can be formed. The observation of both [4+2] and [2+2] cycloadducts in reactions of some enamines provides evidence for the formation of a common zwitterionic intermediate. mdpi.com

Biradical Intermediates: Photochemically induced [2+2] cycloadditions often proceed via a biradical (or diradical) intermediate. Similarly, thermal reactions between non-polar reactants can also involve biradical species, which can explain the loss of stereochemistry sometimes observed in these cycloadditions. mdpi.com

Formation and Reactivity of Iminium Species

Iminium cations are polyatomic ions with the general structure [R1R2C=NR3R4]+ and are fundamental intermediates in enamide chemistry. beilstein-journals.orgwikipedia.org They possess an alkene-like geometry with a C=N double bond that is shorter and stronger than in a neutral imine. wikipedia.org

Iminium ions are typically generated from this compound through two primary pathways:

Protonation or Alkylation: The enamide can be protonated or react with an electrophile at its β-carbon, leading to the formation of an iminium ion. beilstein-journals.org

Condensation Reverse: Iminium ions are also the key intermediates in the formation of enamines from secondary amines and carbonyl compounds; hydrolysis of the enamine proceeds via the same iminium intermediate. masterorganicchemistry.commasterorganicchemistry.com

Once formed, the iminium ion is a potent electrophile. It readily reacts with nucleophiles and is a central species in reactions catalyzed by secondary amines, often referred to as iminium catalysis. wikipedia.orgnobelprize.org The hydrolysis of an iminium salt regenerates the corresponding ketone or aldehyde and the protonated amine. wikipedia.org

| Process | Description | Example Reaction |

|---|---|---|

| Formation | Nucleophilic attack by the enamide π-bond on an electrophile (E+). | Reaction with acid (H+) or alkyl halide (R-X). beilstein-journals.org |

| Reactivity | The electrophilic carbon of the iminium ion is attacked by a nucleophile (Nu-). | Addition of water (hydrolysis), cyanides, or organometallic reagents. wikipedia.org |

| Catalysis | Serves as a LUMO-lowering activation strategy in organocatalysis. nobelprize.org | Asymmetric Diels-Alder and Michael additions. nobelprize.org |

Kinetic and Thermodynamic Studies of Reaction Pathways

The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) is fundamental to understanding and optimizing chemical transformations involving this compound. Such studies elucidate the step-by-step mechanism of a reaction, revealing the factors that control its speed and outcome.

The rate law for a chemical reaction provides a mathematical expression that links the rate of the reaction to the concentration of its reactants. khanacademy.org For a reaction involving this compound, the rate law would take the general form:

Rate = k[this compound]m[Reactant B]n...

The determination of these orders must be done experimentally. khanacademy.org A common technique is the method of initial rates, where a series of experiments is conducted, systematically varying the initial concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate. libretexts.org

Table 1: Hypothetical Experimental Data for Determining the Rate Law of a Reaction Involving this compound

| Experiment | Initial [this compound] (M) | Initial [Electrophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

Activation parameters provide deep insight into the energy landscape of a reaction pathway. A catalyst functions by providing an alternative mechanism with a lower activation energy. wikipedia.orgrsc.org The key parameters are:

Activation Energy (Ea): The minimum energy required for a reaction to occur, often visualized as the peak of an energy barrier on a reaction profile diagram. wikipedia.org

Gibbs Free Energy of Activation (ΔG‡): The change in Gibbs free energy between the reactants and the transition state. It is the ultimate determinant of the reaction rate constant at a given temperature.

Enthalpy of Activation (ΔH‡): The change in enthalpy between reactants and the transition state, related to the energy required to break and form bonds.

Entropy of Activation (ΔS‡): The change in entropy, reflecting the change in disorder or randomness when reactants form the more ordered transition state.

These parameters are interconnected through the Eyring equation, which relates the rate constant (k) to temperature (T) and the Gibbs free energy of activation:

k = (κkBT/h) * e(-ΔG‡/RT)

where ΔG‡ = ΔH‡ - TΔS‡.

By measuring the rate constant at various temperatures, these thermodynamic parameters can be determined experimentally. mdpi.com For example, a study on a hydride transfer reaction used the Eyring equation to derive the activation free energy from the second-order rate constant. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful alternative for calculating these parameters. nih.govrsc.org DFT can model the geometries and energies of reactants, products, and the transition state, allowing for the direct calculation of the activation barrier. nih.govnih.gov For instance, in a study on the synthesis of related enamide derivatives, DFT calculations identified transition state activation energies of -1.63 kcal mol⁻¹. nih.gov

Table 2: Illustrative Activation Parameters for a Hypothetical Reaction Pathway

| Parameter | Symbol | Typical Value Range | Significance |

| Activation Energy | Eₐ | 40-120 kJ/mol | Energy barrier for the reaction wikipedia.org |

| Enthalpy of Activation | ΔH‡ | 35-115 kJ/mol | Heat absorbed/released to reach transition state |

| Entropy of Activation | ΔS‡ | -150 to +50 J/mol·K | Change in molecular order to reach transition state |

| Gibbs Free Energy of Activation | ΔG‡ | 60-140 kJ/mol | Overall barrier determining the reaction rate mdpi.com |

Influence of Catalysis and Reaction Conditions on Mechanism and Selectivity

Catalysis:

Acid Catalysis: The use of Brønsted or Lewis acids is a common strategy in enamide chemistry. mdpi.com Protonation of the enamide can generate a highly reactive acyliminium ion intermediate, which can then undergo nucleophilic attack. beilstein-journals.org This approach can dramatically increase the reaction rate and control the reaction pathway.

Enzyme Catalysis: Enzymes offer unparalleled selectivity. Research on a structurally similar compound, 2-hydroxy-N,N-dipropylpent-4-enamide, demonstrated its use in an enzyme-catalyzed aldol/aldol cascade reaction, showcasing the potential for biocatalysis to achieve complex and specific transformations. whiterose.ac.uk

Metal Catalysis: Transition metals are widely used to catalyze reactions of enamides. For example, nickel-catalyzed asymmetric reductive hydroalkylation has been developed to convert enamides into valuable chiral amines, demonstrating excellent control over stereoselectivity. nih.gov The proposed mechanism involves the formation of an enantioenriched alkylnickel intermediate. nih.gov

Reaction Conditions:

Solvent: The solvent can have a profound impact on reaction selectivity. mdpi.comnumberanalytics.com In a dramatic example involving enamines, switching the solvent to hexafluoroisopropanol (HFIP) completely altered the cycloaddition pathway, leading to an unprecedented product. nih.gov The solvent's ability to stabilize charged intermediates or transition states through effects like hydrogen bonding can favor one mechanistic route over another. nih.gov

Base: The presence and strength of a base can be critical. In the synthesis of a related pro-chiral enamide, potassium carbonate (K₂CO₃) was used to deprotonate a nucleophile, thereby increasing its reactivity and enabling the desired SN2 reaction to proceed efficiently. nih.gov

Temperature: Temperature directly affects the reaction rate, as described by the Arrhenius and Eyring equations. rsc.org Furthermore, when a substrate can undergo multiple competing reactions, temperature can be used to control selectivity. The reaction with the lower activation energy will be favored at lower temperatures (kinetic control), while the reaction leading to the most stable product will dominate at higher temperatures (thermodynamic control).

Table 3: Influence of Catalysts and Conditions on Hypothetical Reaction of this compound

| Catalyst/Condition | Effect on Rate | Effect on Selectivity | Mechanistic Implication |

| None | Slow | Low (mixture of products) | Uncatalyzed, high-energy pathway |

| Lewis Acid (e.g., TiCl₄) | Greatly Increased | High (favors one regioisomer) | Formation of acyliminium ion intermediate mdpi.comwhiterose.ac.uk |

| Enzyme (e.g., Aldolase) | Increased | Very High (favors one stereoisomer) | Enzyme active site dictates substrate orientation whiterose.ac.uk |

| Solvent (e.g., HFIP vs. THF) | Varies | Can be completely altered | Preferential stabilization of a specific transition state nih.gov |

| Base (e.g., K₂CO₃) | Increased (if nucleophile is acidic) | May improve yield of desired pathway | Increases concentration of active nucleophile nih.gov |

Structure Activity Relationship Sar Studies of 2,2 Dipropylpent 4 Enamide Analogs

Elucidation of Key Structural Motifs Governing Biological and Chemical Activity

The biological and chemical activity of 2,2-Dipropylpent-4-enamide analogs is dictated by several key structural motifs. Research on the broader class of VPA derivatives suggests that the core scaffold, including the branching and nature of the alkyl chains, is crucial. For many anticonvulsant analogs, potency has been found to be highly correlated with molecular volume and lipophilicity, suggesting that these general properties, rather than interaction with a highly specific receptor site, may mediate the effect. nih.gov

The presence of a carbonyl group (C=O) within the amide or acid function is often considered a critical feature for activity. researchgate.net This polar region is postulated to be responsible for the initial electrostatic interactions between the molecule and its biological target. researchgate.net In the case of this compound, the amide group, the two propyl groups at the C2 position, and the terminal double bond in the pentenyl chain are all key features. Modification of any of these sites can lead to significant changes in activity. For instance, studies on related scaffolds show that extending or replacing alkyl chains can alter potency. nih.gov Similarly, the aromaticity of certain ring structures attached to related scaffolds has been found to be a requirement for activity in some contexts. nih.gov The synthesis of pro-chiral 2-allyl-4-enamide derivatives highlights the importance of the C-C bond formation at the alpha position to the amide, indicating this is a key site for structural elaboration. rsc.org

Impact of Substituent Effects on Reactivity, Potency, and Selectivity

The introduction of different substituents to the core structure of VPA-related compounds has a profound impact on their reactivity, potency, and selectivity. The electronic properties of substituents are particularly important. Studies on analogous compound libraries have shown that electron-withdrawing groups can significantly enhance potency against certain biological targets. nih.gov For example, in one study, cyano-substituted analogs were found to be 4 to 10-fold more potent than a hydrophilic p-OH analog, underscoring the importance of the substituent's electronic character (positive σ value). nih.gov

Conversely, bulky substituents can have a deleterious effect on activity. The introduction of a large tertiary butyl group on a related scaffold resulted in a near-total loss of activity. nih.gov The position of the substituent is also critical; para-substituted analogs often show different activity profiles compared to their ortho or meta counterparts. nih.gov These findings suggest that for analogs of this compound, strategic placement of substituents on the propyl or pentenyl chains could be used to fine-tune the molecule's electronic and steric properties to optimize its biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely used in the development of new anticonvulsant agents, including derivatives of valproic acid. conicet.gov.arresearchgate.net By developing robust and predictive QSAR models, it becomes possible to estimate the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process. researchgate.netnih.gov

The development of predictive QSAR models involves several key steps. First, a dataset of compounds with known activities is assembled. researchgate.net Mathematical models are then generated using various statistical methods to correlate molecular descriptors with this activity. nih.gov Common methods include Multiple Linear Regression (MLR), often combined with genetic algorithms for variable selection (GA-MLR), and machine learning approaches like Artificial Neural Networks (ANN) and the k-Nearest Neighbor (kNN) method. researchgate.netnih.govsemanticscholar.org

A crucial aspect of model development is rigorous validation to ensure the model is robust and not a result of chance correlation. nih.gov This involves internal validation (e.g., cross-validation) and external validation, where the model's predictive power is tested on an independent set of compounds not used in model creation. nih.govresearchgate.net The goal is to create a model that can reliably predict the activity of new chemical entities within its defined applicability domain. nih.gov For VPA and its analogs, QSAR models have been successfully developed to predict anticonvulsant activity and systemic toxicity. jst.go.jp

Table 1: Examples of QSAR Modeling Approaches for Anticonvulsant Compounds

| Modeling Technique | Description | Application Example | Reference |

|---|---|---|---|

| k-Nearest Neighbor (kNN) | A non-parametric method that predicts the activity of a compound based on the activities of its 'k' most similar neighbors in the descriptor space. | Used to build models for functionalized amino acid (FAA) series of anticonvulsants for database mining. | nih.gov |

| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (activity). Often paired with Genetic Algorithms (GA) for descriptor selection. | Applied to model the anticonvulsant activity of various molecules, enhancing predictability by adding physicochemical parameters to electronic features. | researchgate.net |

| Artificial Neural Network (ANN) | A machine learning approach inspired by biological neural networks, capable of modeling complex, non-linear relationships between descriptors and activity. | Used in conjunction with MLR models based on Genetic Function Approximation (GFA) to validate and improve prediction statistics. | semanticscholar.org |

| 3D-QSAR (CoMFA/CoMSIA) | Methods that use 3D fields (steric, electrostatic) to quantify the structural features of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common examples. | Executed on novel triazole derivatives to identify regions responsible for increasing or decreasing antifungal activity, leading to the design of more potent molecules. | researchgate.net |

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. conicet.gov.ar The selection of appropriate descriptors is critical for a successful QSAR model. researchgate.net These descriptors can be broadly categorized as follows:

Physico-chemical Descriptors: These describe properties like lipophilicity (logKow) and molecular weight, which have been shown to correlate with the anticonvulsant activity of VPA analogs. nih.govjst.go.jp

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular branching, size, and shape.

Quantum Chemical Descriptors: Calculated using computational chemistry methods, these descriptors quantify electronic properties such as total energy, heat of formation, ionization potential, and charge distributions. researchgate.netjst.go.jp These are crucial for understanding molecular reactivity and interaction potential. researchgate.net

3D Descriptors: Derived from the 3D conformation of the molecule, these are used in methods like CoMFA and CoMSIA to describe the steric and electrostatic fields around the molecule. researchgate.net

The analysis of which descriptors are most influential in the QSAR model provides direct insight into the SAR. For instance, if a descriptor related to the energy of the highest occupied molecular orbital (HOMO) is significant, it suggests that the molecule's ability to donate electrons is important for its activity.

Table 2: Common Molecular Descriptors in Anticonvulsant SAR Studies

| Descriptor Type | Example Descriptor | Significance in SAR | Reference |

|---|---|---|---|

| Physico-chemical | logKow (Lipophilicity) | Correlates with the ability to cross cell membranes; highly correlated with potency in some VPA analogs. | nih.govjst.go.jp |

| Physico-chemical | Molecular Weight | Relates to the size of the molecule and can influence binding and distribution. | jst.go.jp |

| Quantum Chemical | Total Energy / Heat of Formation | Indicates the stability of the molecule. | researchgate.netjst.go.jp |

| Quantum Chemical | Ionization Potential | Reflects the molecule's resistance to losing an electron, influencing its role in redox processes or charge-transfer interactions. | jst.go.jp |

| Geometric | Molecular Volume | Strongly correlated with the anticonvulsant potency of unsaturated VPA analogs. | nih.gov |

Computational Approaches to Ligand-Target Interaction Analysis

Computational methods are essential for predicting and analyzing the interactions between a ligand, such as an analog of this compound, and its biological protein target. nih.gov These approaches provide a structural basis for understanding SAR and can guide the design of more effective molecules. nih.govmdpi.com

Molecular docking is a primary tool used to predict the preferred orientation and conformation of a ligand when bound to a receptor's active site. semanticscholar.org This technique scores different binding poses based on factors like electrostatic and van der Waals interactions, helping to identify key amino acid residues that interact with the ligand. orientjchem.org For example, docking studies can reveal hydrogen bonds or hydrophobic interactions that are critical for binding affinity and, consequently, biological activity. orientjchem.org

Molecular Dynamics (MD) simulations offer a more dynamic view of the ligand-target complex. mdpi.com By simulating the movements of atoms over time, MD can provide insights into the stability of the binding pose predicted by docking, reveal conformational changes in the protein upon ligand binding, and calculate binding free energies. mdpi.com Analysis of MD trajectories can identify dynamic "hotspots" and key structural features, like the root-mean-square deviation (RMSD) of the ligand, which indicates the stability of its binding pose. mdpi.com These computational tools allow researchers to build and test hypotheses about how analogs of this compound might interact with potential targets like enzymes or receptors at an atomic level. d-nb.inforsc.org

Preclinical Biological Activity and Enzyme Interaction Studies of 2,2 Dipropylpent 4 Enamide

In Vitro Enzyme Inhibition Assays

Comprehensive searches of available scientific literature and databases did not yield specific studies on the in vitro enzyme inhibition properties of 2,2-Dipropylpent-4-enamide. While general methodologies for enzyme inhibition assays are well-established, data pertaining to this particular compound are not present in the reviewed resources.

Identification and Validation of Target Enzymes and Pathways

There is no available research identifying or validating specific enzyme targets or metabolic pathways for this compound. Scientific investigation into the biological activities of this compound, including its potential interactions with enzymatic systems, has not been reported in the accessible literature.

Determination of Inhibitory Potency (e.g., IC50 values)

Due to the absence of in vitro enzyme inhibition studies, no inhibitory potency values, such as the half-maximal inhibitory concentration (IC50), have been determined for this compound. The IC50 is a key quantitative measure of a substance's potency in inhibiting a specific biological or biochemical function. wikipedia.org

Kinetic and Mechanistic Studies of Enzyme Inhibition

No kinetic or mechanistic studies detailing the mode of enzyme inhibition by this compound are available. Such studies are crucial for understanding how a compound interacts with an enzyme, for instance, whether the inhibition is competitive, non-competitive, or uncompetitive. nih.govnih.govjmb.or.kr

In Vitro Cellular Assays (excluding clinical relevance)

Information regarding the effects of this compound in in vitro cellular assay systems is not available in the public domain.

Cell-Based Growth Modulation Studies

There are no published studies on the effects of this compound on cell growth modulation.

Investigation of Intracellular Pathways and Mechanisms of Action

The intracellular pathways and mechanisms of action for this compound have not been investigated or reported in the available scientific literature.

Receptor Binding and Ligand Recognition Studies in Preclinical Models

Due to a lack of specific receptor binding and ligand recognition data for this compound, this section will focus on the preclinical data available for its parent compound, valproic acid (VPA), and its structurally related amide and unsaturated derivatives. The structural similarity, particularly the dipropyl substitution at the α-carbon, suggests that their interactions with biological targets may share common features.

Valproic acid and its derivatives are known to exert their pharmacological effects through multiple mechanisms, primarily centered on the enhancement of GABAergic neurotransmission and modulation of various enzymes.

GABAergic System Interaction:

A primary hypothesis for the mechanism of action of valproic acid involves its effects on the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. nih.gov Preclinical studies have shown that VPA can increase brain concentrations of GABA. nih.gov This is thought to occur through several mechanisms:

Inhibition of GABA-degrading enzymes: VPA can inhibit enzymes responsible for the breakdown of GABA, such as GABA transaminase (GABA-T) and succinate (B1194679) semialdehyde dehydrogenase (SSADH). nih.gov

Potentiation of postsynaptic GABA responses: VPA may also act on GABA receptors to enhance postsynaptic inhibitory signals. nih.gov

Amide derivatives of VPA, such as valpromide (B1683473) (VPD), have also been extensively studied. While valpromide can act as a prodrug to VPA in humans, some of its constitutional isomers, like valnoctamide (B1683749) (VCD), exhibit anticonvulsant activity as distinct chemical entities. google.comaesnet.org These derivatives are often more potent than VPA in preclinical models of seizures. google.com

Computational docking studies have been employed to investigate the binding affinities of VPA analogs to GABA transaminase. These studies aim to predict the potency of new derivatives by calculating their fitness scores within the enzyme's binding site. ijpsdronline.comresearchgate.net For instance, analogs with hydrophilic substitutions have shown potentially better binding fitness than VPA itself. ijpsdronline.comresearchgate.net

Table 1: Preclinical Anticonvulsant Activity of Valproic Acid Amide Derivatives

| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |

| Valproic Acid (VPA) | MES Seizure | 485 | mdpi.com |

| Valproic Acid (VPA) | scMet Seizure | 646 | mdpi.com |

| Valpromide (VPD) | Neuropathic Pain (SNL model) | More potent than VPA | google.com |

| Valnoctamide (VCD) | Neuropathic Pain (SNL model) | More potent than VPA | google.com |

| Diisopropylacetamide (DID) | Neuropathic Pain (SNL model) | More potent than VPA | google.com |

| Propylisopropylacetamide (PID) | Neuropathic Pain (SNL model) | More potent than VPA | google.com |

| Diisopropyl Acetyl Urea (DIU) | MES Seizure | 33 | mdpi.com |

| Diisopropyl Acetyl Urea (DIU) | scMet Seizure | 16 | mdpi.com |

| Diisopropyl Acetyl Urea (DIU) | 6Hz Seizure | 49 | mdpi.com |

ED₅₀: Median effective dose; MES: Maximal electroshock; scMet: Subcutaneous pentylenetetrazol; SNL: Spared nerve ligation. Data illustrates the enhanced potency of certain amide derivatives compared to the parent compound in preclinical models.

Interaction with Other Receptors and Enzymes:

Beyond the GABAergic system, VPA and its analogs have been shown to interact with other molecular targets, although these interactions are generally less well-characterized in the context of receptor binding assays.

Histone Deacetylase (HDAC) Inhibition: Valproic acid is a known inhibitor of class I and II histone deacetylases. cuni.cz This activity is thought to underlie some of its other therapeutic effects, including potential applications in cancer therapy. cuni.cz Studies have shown that VPA is a more potent HDAC inhibitor compared to some of its analogs like valpromide. cuni.cz

Cytochrome P450 (CYP) Enzymes: The metabolism of VPA involves CYP enzymes, and one of its metabolites is the unsaturated derivative 4-ene-VPA, formed by the action of CYP2C9. mdpi.comjst.go.jp This metabolite has anticonvulsant potency similar to VPA. mdpi.com The interaction with CYP enzymes is a critical aspect of the pharmacokinetic profile of VPA and its derivatives.

Other Potential Targets: Research has explored the interaction of VPA with other pathways, such as the peroxisome proliferator-activated receptor (PPAR) pathways, although direct agonistic ligand binding has not been demonstrated for PPARδ. cuni.cz

Ligand Recognition Studies of Unsaturated Derivatives:

The "pent-4-enamide" structure of the subject compound suggests the presence of a terminal double bond. A key unsaturated metabolite of valproic acid is 4-ene-VPA. This metabolite has demonstrated comparable anticonvulsant potency to VPA in preclinical models. mdpi.com However, it has also been associated with hepatotoxicity. mdpi.com Another unsaturated metabolite, 2-ene-VPA, also shows anticonvulsant activity but its development was halted due to partial biotransformation back to VPA. mdpi.com

The specific receptor binding profile of these unsaturated derivatives is not as well-defined as that of VPA itself. Their activity is often presumed to be mediated through similar mechanisms involving the GABAergic system.

Table 2: Investigated Molecular Targets of Valproic Acid and its Derivatives in Preclinical Studies

| Target Class | Specific Target | Observed Interaction | Reference |

| Enzymes | GABA Transaminase (GABA-T) | Inhibition | nih.gov |

| Succinate Semialdehyde Dehydrogenase (SSADH) | Inhibition | nih.gov | |

| Histone Deacetylases (Class I & II) | Inhibition | cuni.cz | |

| Cytochrome P450 (e.g., CYP2C9) | Metabolism to active/toxic metabolites | mdpi.comjst.go.jp | |

| Receptors | GABA Receptors | Potentiation of postsynaptic response | nih.gov |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Indirect modulation of gene expression | cuni.cz |

This table summarizes the key molecular targets that have been identified in preclinical research for valproic acid and its related compounds, providing insight into the potential interactions of structurally similar molecules like this compound.

Advanced Analytical Techniques for Characterization and Quantitation of 2,2 Dipropylpent 4 Enamide

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce spectra, which act as molecular fingerprints. researchgate.netcube-synergy.eu For 2,2-Dipropylpent-4-enamide, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for a complete structural analysis. researchgate.netnptel.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. nptel.ac.in By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise structure of this compound can be confirmed. ismar.orgrsc.org

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, specific proton environments are expected to produce characteristic signals. The terminal vinyl protons (=CH and =CH₂) would appear in the downfield region, typically between 5.0 and 6.0 ppm, with complex splitting patterns due to geminal and vicinal coupling. The allylic protons (CH ₂-C=C) adjacent to the double bond would resonate further upfield. The protons of the two equivalent propyl groups would show distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and alpha-methylene (α-CH₂) groups. The two protons of the primary amide group (-CONH₂) are expected to appear as a broad signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks would be expected for each unique carbon atom. The carbonyl carbon (C=O) of the amide group would be the most downfield signal, typically appearing in the range of 170-180 ppm. chemguide.co.uk The two carbons of the vinyl group (C=C) would resonate around 115-140 ppm. Other expected signals include the quaternary carbon at the 2-position, the allylic carbon, and the three distinct carbons of the propyl chains. chemguide.co.ukchemicalbook.com

| Functional Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Amide | -C=O | - | ~175-180 |

| -NH₂ | Broad singlet, ~5.5-7.5 | - | |

| Vinyl | =CH- | Multiplet, ~5.6-5.9 | ~133-136 |

| =CH₂ | Multiplet, ~4.9-5.2 | ~116-119 | |

| Allyl | -CH₂-C=C | Dihydropyran, ~2.2-2.4 | ~45-50 |

| Quaternary Carbon | -C(Pr)₂- | - | ~48-53 |

| Propyl Groups (x2) | -CH₂-C(quat) | Triplet, ~1.4-1.6 | ~35-40 |

| -CH₂- | Multiplet, ~1.2-1.4 | ~17-22 | |

| -CH₃ | Triplet, ~0.8-1.0 | ~13-15 |

Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule when it absorbs infrared radiation. pages.devlibretexts.org It is particularly useful for identifying the presence of specific functional groups. msu.edulibretexts.org For this compound, the IR spectrum would be expected to show several characteristic absorption bands that confirm its structure.

Key expected absorptions include:

N-H Stretching: Two distinct, medium-to-strong bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (–NH₂) group. pages.dev

C-H Stretching: Bands just above 3000 cm⁻¹ for the sp²-hybridized C-H bonds of the vinyl group and just below 3000 cm⁻¹ for the sp³-hybridized C-H bonds of the propyl and allyl groups. libretexts.org

C=O Stretching: A very strong and sharp absorption band, known as the Amide I band, typically found around 1640-1680 cm⁻¹ for the carbonyl group.

N-H Bending: An absorption known as the Amide II band, located around 1600-1640 cm⁻¹, resulting from N-H bending vibrations.

C=C Stretching: A medium-intensity band around 1640 cm⁻¹, which may sometimes overlap with the Amide I band, corresponding to the alkene C=C stretch. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amide (-CONH₂) | N-H Stretch | 3100 - 3500 (two bands) | Medium-Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong, Sharp | |

| Alkene (-CH=CH₂) | C=C Stretch | ~1640 | Medium |

| Alkyl/Allyl | sp³ C-H Stretch | 2850 - 3000 | Strong |

| Alkene | sp² C-H Stretch | 3010 - 3095 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. algimed.commsu.edu It provides information about the molecular weight and elemental composition of a compound. acdlabs.com

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. acdlabs.comresearchgate.net The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound, along with a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that helps in structure elucidation. Common fragmentation pathways would likely include the loss of propyl radicals (C₃H₇), the allyl group (C₃H₅), and cleavage adjacent to the carbonyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the m/z value to a very high degree of accuracy (typically to four or five decimal places). algimed.com This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, distinguishing this compound from other compounds that may have the same nominal mass.

| Ion | Proposed Formula | Description |

|---|---|---|

| [M]⁺ | [C₁₁H₂₁NO]⁺ | Molecular Ion |

| [M - 41]⁺ | [C₈H₁₆NO]⁺ | Loss of allyl radical (∙CH₂CH=CH₂) |

| [M - 43]⁺ | [C₈H₁₈N]⁺ | Loss of propyl radical (∙CH₂CH₂CH₃) |

| [M - 72]⁺ | [C₇H₁₃O]⁺ | McLafferty rearrangement product (loss of dipropylketene) |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a laboratory technique for the separation of a mixture. researchgate.netijnrd.org When coupled with mass spectrometry, it becomes a powerful tool for both the separation and identification of components in a sample, making it ideal for purity assessment. chromatographyonline.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov It is suitable for the analysis of volatile and thermally stable compounds. For this compound, a sample would be injected into the GC, where it is vaporized and separated from other components based on its boiling point and interactions with the stationary phase of the GC column. scielo.org.mxmdpi.com As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. jfda-online.comsigmaaldrich.com The retention time from the GC and the mass spectrum from the MS together provide high confidence in the identification and allow for the quantitation of the compound, thereby assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that separates compounds in a liquid phase before mass analysis. researchgate.netmeasurlabs.comtechnologynetworks.com LC-MS is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis. lcms.cz In an LC-MS analysis of this compound, the compound would be separated on a reversed-phase column, with the retention time depending on its polarity. The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which keeps the molecule intact. nih.gov This allows for the accurate determination of its molecular weight and can be used for highly sensitive quantitation in complex matrices, making it an excellent method for purity analysis and the detection of trace-level impurities. nih.govlcms.cz

Method Validation for Quantitative Analysis

Linearity and Calibration Curve Establishment

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. iomcworld.orgutoronto.ca Establishing a linear relationship is fundamental for accurate quantitation and involves the preparation of a series of calibration standards at different concentrations. uknml.com For compounds analogous to this compound, such as valproic acid, calibration curves are typically generated using a minimum of five to six concentration levels. europa.euiomcworld.org

The relationship between the instrument response and the analyte concentration is mathematically described by a regression equation, most commonly a linear equation of the form y = mx + c, where 'y' is the response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. libretexts.org The quality of the fit of the calibration data to the linear model is assessed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.0 indicating a strong linear relationship. nih.govutoronto.canih.gov For instance, in the gas chromatographic determination of valpromide (B1683473), a high correlation coefficient of 0.9996 was achieved. nih.gov Similarly, HPLC-MS/MS methods for valproic acid have demonstrated coefficients of determination greater than 0.996. actamedicamarisiensis.ro

The established calibration curve is then used to determine the concentration of the analyte in unknown samples by measuring their response and interpolating the concentration from the curve. libretexts.org The specified range of the calibration curve is derived from the linearity studies and must cover the expected concentrations of the analyte in the samples being tested. europa.eu

Table 1: Illustrative Calibration Curve Parameters for Analytes Structurally Similar to this compound

| Analyte | Analytical Technique | Concentration Range | Correlation Coefficient (r) / Coefficient of Determination (r²) | Reference |

| Valpromide (VPD) | Gas Chromatography (GC-FID) | 5-150 mg/L | 0.9995 | nih.gov |

| Valproic Acid (VPA) | Gas Chromatography (GC-FID) | 5-150 mg/L | 0.9997 | nih.gov |

| Valproic Acid (VPA) | HPLC-MS/MS | 2–200 µg/mL | > 0.996 | actamedicamarisiensis.ro |

| Valproic Acid (VPA) | HPLC-Fluorescence | 1-300 µg/mL | Not Specified | researchgate.net |

| Valproic Acid (VPA) | HPLC-Photo Diode Array | 4.75–237.75 µg/mL | Not Specified | iomcworld.org |

This table presents data for valpromide and valproic acid as a proxy, due to the absence of specific data for this compound.

Specificity, Recovery, and Repeatability Assessment

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov For chromatographic methods like GC or HPLC, specificity is demonstrated by the separation of the analyte peak from other potential peaks in the chromatogram. nih.gov In mass spectrometry-based methods (e.g., GC-MS, LC-MS/MS), specificity is further enhanced by monitoring characteristic fragment ions of the analyte, which provides a higher degree of certainty in identification and quantification. nih.govnih.govnih.gov

Recovery refers to the extraction efficiency of an analytical method within a sample matrix. It is determined by comparing the analytical response of an analyte added to a blank matrix sample with the response of a pure standard solution of the same concentration. nih.gov High and consistent recovery is essential for accurate quantification. For example, a gas chromatographic method for valpromide and valproic acid reported high recoveries of 98-102%. nih.gov An LC-MS method for valproic acid showed a mean recovery of 104%. actamedicamarisiensis.ro

Repeatability (or intra-assay precision) assesses the precision of the method over a short interval of time under the same operating conditions. nih.gov It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements of the same sample. nih.gov For instance, a GC method for valpromide showed intra-assay CVs ranging from 2.1% to 5.0%. nih.gov Inter-assay precision (or intermediate precision) evaluates the variation within a laboratory over a longer period, with different analysts and equipment. nih.gov The inter-assay CVs for the same GC method for valpromide were between 2.6% and 5.1%. nih.gov Low RSD or CV values indicate good precision. nih.gov

Table 2: Representative Method Performance Characteristics for Valpromide and Valproic Acid

| Parameter | Analyte | Value | Analytical Technique | Reference |

| Recovery | Valpromide (VPD) | 98-102% | GC-FID | nih.gov |

| Valproic Acid (VPA) | 98-102% | GC-FID | nih.gov | |

| Valproic Acid (VPA) | 104% | HPLC-MS | actamedicamarisiensis.ro | |

| Repeatability (Intra-assay Precision) | Valpromide (VPD) | 2.1-5.0% (CV) | GC-FID | nih.gov |

| Valproic Acid (VPA) | 1.4-4.4% (CV) | GC-FID | nih.gov | |

| Valproic Acid (VPA) | < 3.3% | HPLC-MS | actamedicamarisiensis.ro | |

| Intermediate Precision (Inter-assay) | Valpromide (VPD) | 2.6-5.1% (CV) | GC-FID | nih.gov |

| Valproic Acid (VPA) | 1.7-3.7% (CV) | GC-FID | nih.gov | |

| Valproic Acid (VPA) | < 7.2% | HPLC-MS | actamedicamarisiensis.ro |

This table provides illustrative data from methods developed for valpromide and valproic acid, which are structurally related to this compound.

Application of Internal Standards (e.g., Isotopically Labeled Standards)

The use of an internal standard (IS) is a common and highly recommended practice in quantitative analysis to improve the precision and accuracy of the results. scioninstruments.com An internal standard is a compound that is added in a constant amount to all samples, calibration standards, and quality controls. scioninstruments.com The IS should be a compound that is chemically similar to the analyte but not naturally present in the samples. scioninstruments.com It helps to correct for variations in sample preparation, extraction, and instrument response. scioninstruments.comsigmaaldrich.com

For the analysis of this compound, a suitable internal standard would be a compound with similar chemical properties that elutes close to the analyte peak but is well-resolved. scioninstruments.com For example, caprylic acid has been used as an external standard in the GC analysis of valpromide. nih.gov

Isotopically Labeled Standards

The most effective type of internal standard is a stable isotopically labeled (SIL) version of the analyte. sigmaaldrich.comnih.gov A SIL standard has the same chemical structure as the analyte, but one or more atoms are replaced with a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). sigmaaldrich.comresearchgate.netlumiprobe.com Because of their near-identical physicochemical properties, SIL internal standards behave almost identically to the analyte during sample preparation and analysis, thus providing the most accurate correction for any potential losses or variations. sigmaaldrich.comnih.gov

In mass spectrometry-based methods, the SIL standard is easily distinguished from the native analyte due to its higher mass-to-charge ratio (m/z). sigmaaldrich.com The quantification is based on the ratio of the peak area of the analyte to the peak area of the SIL internal standard. scioninstruments.com This approach significantly improves the robustness and reliability of the assay. scispace.com For example, a deuterated form of valproic acid (VPA-d15) has been successfully used as an internal standard for the quantification of VPA and its metabolites in human plasma by HPLC-MS/MS. nih.gov

Table 3: Examples of Internal Standards Used in the Analysis of Related Compounds

| Internal Standard | Analyte(s) | Analytical Technique | Rationale for Use | Reference |

| Valproic Acid-d15 (VPA-d15) | Valproic Acid, 2-propyl-4-pentenoic acid | HPLC-MS/MS | Stable isotopically labeled standard with near-identical chemical and physical properties to the analyte. | nih.gov |

| 3,4-DMP-¹⁵N₂ | 3,4-dimethylpyrazole (3,4-DMP) | LC-MS/MS | Stable isotopically labeled standard providing high recovery and precision. | researchgate.net |

| Caprylic Acid | Valproic Acid, Valpromide | GC-FID | Used as an external standard for quantification. | nih.gov |

| Nonanoic Acid | Valproic Acid | HPLC-Photo Diode Array | Used as an internal standard for method validation. | iomcworld.org |

This table includes examples of internal standards used for compounds structurally related to this compound to illustrate the principles of their application.

Chemical Biology Applications and Future Research Directions for 2,2 Dipropylpent 4 Enamide

Development of Molecular Probes for Biological Systems

The rational design and development of molecular probes are cornerstones of chemical biology, enabling the visualization and characterization of biological processes in real-time. nih.gov The structural attributes of 2,2-Dipropylpent-4-enamide, particularly its terminal alkene, make it a candidate for derivatization into various types of molecular probes.

Photoaffinity labeling (PAL) is a powerful strategy for identifying and mapping the binding sites of ligands within biological systems. enamine.net This technique relies on a chemical probe that, upon activation by light, forms a covalent bond with its target molecule. leeds.ac.uk Probes are typically designed with a photoreactive group, an enrichment handle (like an alkyne or biotin), and a ligand-mimicking scaffold. rsc.org Common photoreactive moieties include diazirines, benzophenones, and aryl azides, which generate highly reactive carbenes or nitrenes upon UV irradiation. enamine.netnih.gov

The terminal alkene of this compound could be functionalized to incorporate a photoreactive group, such as a diazirine. nih.gov For instance, the alkene could be converted into a diazirine-containing moiety, transforming the otherwise inert compound into a photoactivatable probe. Such a probe could then be used in chemoproteomics to identify protein targets. nih.gov The general utility of diazirine-based photoaffinity probes has been demonstrated in numerous studies for mapping small molecule-protein interactions directly in living cells. researchgate.netresearchgate.net

Table 1: Common Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Key Features |

| Aryl Azide | Nitrene | 254-300 nm | Simple synthesis, but potential for rearrangement. nih.gov |

| Benzophenone | Triplet Diradical | ~350 nm | Chemically stable, but requires a C-H bond for insertion. nih.gov |

| Alkyl Diazirine | Carbene | ~350 nm | Small size, rapid reaction, can insert into various bonds. nih.govresearchgate.net |

| α-Ketoamide | Acyl radical/ketene | ~365 nm | Can be less hydrophobic than benzophenone, reducing non-specific binding. acs.org |

Fluorescent probes that report on enzyme activity are invaluable tools for diagnostics and drug discovery. nih.gov These probes often work via an enzyme-triggered reaction that leads to a change in fluorescence—either by uncaging a fluorophore or by altering its electronic environment. nih.gov Covalent-assembly based probes, for example, can be designed to form a fluorescent molecule in situ upon enzymatic activation, resulting in a high signal-to-noise ratio. frontiersin.orgfrontiersin.org

Derivatives of this compound could be engineered as fluorescent probes for specific enzymes. The terminal alkene provides a handle for chemical modification, allowing for the attachment of a fluorophore and a quencher. An enzymatic reaction, such as cleavage or an addition reaction at the alkene, could separate the fluorophore from the quencher, leading to a "turn-on" fluorescent signal. Alternatively, the alkene could be part of a conjugated system that, upon enzymatic modification, alters the fluorescence properties of an attached dye. nih.govresearchgate.net Such probes could be used for high-throughput screening or for imaging enzyme activity in living cells. rsc.org The development of probes that covalently modify an enzyme's active site is a particularly powerful strategy for visualizing active enzyme populations. nih.gov

A key application that has been demonstrated for a derivative of this compound is in the chemical modification of an enzyme's active site. Specifically, the related compound, N-acetylneuraminic acid lyase (NAL), has been modified with analogues. In one study, an N-acetylneuraminic acid analogue, DPAH, which features a di-propyl-amide group similar to this compound, was used to probe the active site of Staphylococcus aureus NAL (SaNAL). whiterose.ac.uk This research showed that modifying active site residues could improve the enzyme's activity towards unnatural substrates like DPAH, demonstrating how small molecules can be used to alter and study enzyme function. whiterose.ac.uk

Applications in Protein Interactome Mapping and Ligand Identification

Identifying the protein targets of bioactive small molecules is a critical step in understanding their mechanism of action. researchgate.net Techniques for mapping the protein interactome often rely on chemical probes that can capture and identify binding partners from complex biological mixtures. frontiersin.org Photoaffinity labeling, as described above, is a primary tool for this purpose. acs.org

A photoaffinity probe derived from this compound could be synthesized to map its interactions within a cell. By incorporating a photoreactive group (e.g., diazirine) and a bioorthogonal handle (e.g., a terminal alkyne for click chemistry), the probe could be introduced to cells, cross-linked to its binding partners upon UV irradiation, and then the resulting protein-probe conjugates could be enriched and identified using mass spectrometry. nih.gov This approach would provide a detailed map of the proteins that interact with the this compound scaffold, revealing its potential biological functions and off-targets. The use of such probes is essential for validating drug targets and understanding complex biological pathways. nih.gov